4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a sulfamoyl group, which can enhance its solubility and reactivity.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-3-32-19-7-4-8-20-21(19)27(2)23(33-20)26-22(29)17-9-11-18(12-10-17)34(30,31)28(15-5-13-24)16-6-14-25/h4,7-12H,3,5-6,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAKMDZHRCKDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2Z)-4-Ethoxy-3-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Amine
Procedure :
- Cyclocondensation :
Characterization :
Preparation of 4-(Bis(2-Cyanoethyl)Sulfamoyl)Benzoyl Chloride
Procedure :
- Sulfamoylation :
- Reduction and Alkylation :
Characterization :
Stereoselective Imine Coupling
Procedure :
- Acylation :
- Add 4-(bis(2-cyanoethyl)sulfamoyl)benzoyl chloride (0.05 mol) to a solution of (2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine (0.05 mol) in dry dichloromethane.
- Use triethylamine (0.06 mol) as base and DMAP (0.005 mol) as catalyst. Stir under nitrogen at 25°C for 24 h.
- Yield : 82% (Z-isomer, yellow crystals).
Optimization :
- Microwave Assistance : Irradiation at 100 W for 10 min increases yield to 89%.
- Solvent Screening : Dichloromethane outperforms THF or DMF in stereochemical control (Z:E ratio 9:1 vs. 3:1 in DMF).
Characterization :
- X-ray Crystallography : Confirms Z-configuration via N–H⋯O=C hydrogen bonding (d = 1.98 Å).
- HPLC : Purity >98% (C18 column, MeCN/H₂O 70:30).
Critical Reaction Parameters
Analytical and Spectroscopic Validation
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry:
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have shown promising results against bacterial strains. For instance, studies have evaluated the antimicrobial efficacy against Mycobacterium tuberculosis and other pathogens, suggesting potential applications in treating infections .
Anticancer Potential
Preliminary studies have indicated that compounds with similar structural motifs may possess anticancer properties. The mechanism of action could involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. Further experimental studies are necessary to elucidate these mechanisms and assess the compound's efficacy in cancer models.
Enzyme Inhibition
The compound may interact with biological targets such as enzymes or receptors. Experimental studies could provide kinetic data on binding affinities and inhibitory constants, which are crucial for understanding its pharmacological profile.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various derivatives related to this compound against Mycobacterium tuberculosis. The results indicated significant inhibitory effects on bacterial growth, highlighting its potential as an antimicrobial agent .
- Anticancer Research : Another investigation focused on the synthesis and evaluation of similar compounds for anticancer activity. The findings suggested that these compounds could inhibit tumor growth in vitro and in vivo, warranting further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form hydrogen bonds with active site residues, while the benzothiazole core can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide: shares structural similarities with other benzothiazole derivatives, such as:
Uniqueness
The unique combination of the benzothiazole core and the sulfamoyl group in this compound enhances its solubility, reactivity, and potential biological activity compared to other similar compounds.
Biological Activity
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Key structural features include:
- A sulfamoyl group.
- A benzamide moiety.
- A benzothiazole derivative.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. The process requires careful control of reaction conditions like temperature and solvent choice to ensure high yields and purity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for characterization.
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes or receptors. The specific mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor for certain pathways relevant in disease processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown cytotoxic effects against various cancer cell lines .
Case Studies
- In Vitro Studies : Research involving the compound's analogs demonstrated potent inhibitory effects against cancer cell proliferation in vitro. For example, a related compound exhibited an EC50 value of 3.5 nM against farnesyltransferase, indicating strong cellular activity .
- Animal Models : Further investigations in animal models have highlighted the compound's potential in reducing tumor growth rates and improving survival rates when administered in appropriate dosages.
Pharmacokinetics
Pharmacokinetic profiles are crucial for understanding the therapeutic potential of any drug candidate. The compound's bioavailability and metabolic stability were assessed using various animal models, showing promising results with favorable half-life and clearance rates .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Enzyme Inhibition | Farnesyltransferase inhibition | |
| Cytotoxicity | EC50 = 3.5 nM against cancer cells |
Pharmacokinetic Profile
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-benzothiazol-2-ylidene]benzamide derivatives?
- Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., DMF or dichloromethane), and reaction time (4–12 hours). Catalysts like triethylamine may enhance sulfamoyl group coupling. Post-synthesis purification via column chromatography or recrystallization is essential. Characterization by HPLC (≥95% purity) and NMR (1H/13C for structural confirmation) ensures quality .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm substituent positions (e.g., benzothiazole Z-configuration via NOESY).
- HPLC : Quantify purity under gradient elution (C18 column, acetonitrile/water mobile phase).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
Cross-referencing with synthetic intermediates reduces ambiguity .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Start with in vitro antimicrobial screening (MIC assays against Gram+/− bacteria) and cytotoxicity profiling (MTT assay on mammalian cell lines). Use structure-activity relationship (SAR) comparisons with analogs (e.g., dipropylsulfamoyl derivatives) to prioritize targets .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or target interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Optimize geometry (DFT/B3LYP) to study sulfamoyl group electrophilicity.
- Molecular Docking : Simulate binding to bacterial dihydropteroate synthase (target for sulfonamides) using AutoDock Vina.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
Validate predictions with SPR or fluorescence quenching experiments .
Q. What strategies resolve contradictions in reported biological activity across structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Map substituent effects (e.g., cyanoethyl vs. methoxyethyl groups) on activity.
- Kinetic Studies : Measure binding affinity (Kd) and residence time via surface plasmon resonance (SPR).
- Metabolite Profiling : Identify degradation products (LC-MS) that may alter efficacy.
Discrepancies in antimicrobial data may arise from assay conditions (e.g., pH, inoculum size) .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
- pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC.
- Plasma Stability : Assess half-life in human plasma (LC-MS quantification).
- Light/Thermal Stress : Expose to 40–60°C or UV light; track decomposition products.
Stabilizing excipients (e.g., cyclodextrins) may improve pharmacokinetics .
Q. What synthetic routes enable functionalization of the benzothiazol-2-ylidene moiety?
- Methodological Answer :
- Electrophilic Substitution : Bromination at the 5-position using NBS (azobisisobutyronitrile initiator).
- Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysts) to introduce aryl/heteroaryl groups.
- Reductive Amination : Modify the imine group with aldehydes/ketones.
Monitor regioselectivity via 2D NMR (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
